molecular formula C17H13N3O3S B2413188 Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 361481-91-6

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No. B2413188
CAS RN: 361481-91-6
M. Wt: 339.37
InChI Key: XABBHFOUAHTFHN-UHFFFAOYSA-N
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Description

“4-(Pyridin-4-yl)thiazol-2-amine” is a novel eco-friendly corrosion inhibitor . It was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .


Molecular Structure Analysis

The molecular structure of “4-(Pyridin-4-yl)thiazol-2-amine” was studied using quantum chemistry calculations . The relationship between the inhibition efficiency and molecular structure of the inhibitor was also investigated .


Chemical Reactions Analysis

The sorption behavior of “4-(Pyridin-4-yl)thiazol-2-amine” on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .

Scientific Research Applications

Mechanism of Action

“4-(Pyridin-4-yl)thiazol-2-amine” acts as a mixed inhibitor . The constitution and characteristic of the protective layer on the steel surface were verified using scanning electron microscopy (SEM)/energy-dispersive X-ray spectroscopy (EDX) and UV-Vis spectroscopy .

properties

IUPAC Name

methyl 4-[(4-pyridin-4-yl-1,3-thiazol-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-23-16(22)13-4-2-12(3-5-13)15(21)20-17-19-14(10-24-17)11-6-8-18-9-7-11/h2-10H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABBHFOUAHTFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-(pyridin-4-yl)thiazol-2-yl)carbamoyl)benzoate

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